molecular formula C32H38N2O12S4 B582698 Omocianine CAS No. 154082-13-0

Omocianine

Cat. No.: B582698
CAS No.: 154082-13-0
M. Wt: 770.9 g/mol
InChI Key: WKWHOLCUESSZIQ-UHFFFAOYSA-N
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Description

Omocianine is a fluorescent dye belonging to the cyanine dye family. It is characterized by its ability to emit fluorescence when exposed to near-infrared light. This property makes it particularly useful in medical imaging, especially for the detection and visualization of tumors.

Preparation Methods

The synthesis of omocianine involves the reaction of indole derivatives with sulfonic acid groups. The synthetic route typically includes the following steps:

    Formation of Indole Derivatives: Indole derivatives are synthesized through a series of reactions involving the condensation of aniline with ketones.

    Sulfonation: The indole derivatives are then sulfonated using sulfuric acid to introduce sulfonic acid groups.

    Coupling Reaction: The sulfonated indole derivatives are coupled with cyanine dye precursors under controlled conditions to form this compound.

Industrial production methods for this compound involve scaling up these reactions while ensuring the purity and consistency of the final product. This often requires the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Omocianine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides and sulfones, while reduction results in the formation of reduced cyanine derivatives .

Scientific Research Applications

Omocianine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of omocianine involves its ability to absorb near-infrared light and emit fluorescence. This fluorescence is used to visualize and detect tumors and other structures in biological tissues. The molecular targets of this compound include cellular structures and tissues that absorb and emit light at specific wavelengths. The pathways involved in its mechanism of action include the absorption of light by the dye molecules and the subsequent emission of fluorescence .

Comparison with Similar Compounds

Omocianine is similar to other cyanine dyes such as indocyanine green and C7-indocyanine. it has unique properties that make it particularly useful for medical imaging. For example, this compound has a higher fluorescence quantum yield and better tissue penetration compared to other cyanine dyes. This makes it more effective for imaging deep tissues and detecting small tumors .

Similar compounds include:

    Indocyanine Green: Used for imaging and diagnostic purposes, particularly in ophthalmology and cardiology.

    C7-Indocyanine: Another cyanine dye used for imaging applications, with properties similar to this compound.

This compound’s unique properties, such as its high fluorescence quantum yield and tissue penetration, make it a valuable tool in medical imaging and research .

Biological Activity

Omocianine, a near-infrared (NIR) fluorescent dye, has garnered attention in the field of medical imaging, particularly for its potential applications in detecting malignant lesions, especially in breast cancer. This article provides a comprehensive review of the biological activity of this compound, focusing on its efficacy in imaging, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a hemicyanine dye characterized by its ability to emit fluorescence in the NIR spectrum (emission > 750 nm) after excitation. It was developed for use as a molecular imaging agent to enhance the visualization of tumors and other pathological conditions in vivo. The dye's unique properties allow it to penetrate biological tissues more effectively than visible light, making it suitable for deep tissue imaging applications.

The biological activity of this compound is primarily attributed to its photophysical properties, which include:

  • High Absorption and Emission : this compound exhibits strong absorption in the NIR region, which minimizes tissue autofluorescence and enhances signal clarity.
  • Fluorescence Enhancement : The dye's fluorescence can be significantly increased in the presence of specific biological targets, allowing for selective imaging of malignant tissues.

Efficacy in Tumor Detection

A pivotal study evaluated the efficacy of this compound for detecting malignant breast lesions through a multicenter trial involving 52 patients. Key findings included:

  • Detection Rates : In absorption mode, the detection rate for benign lesions was 11.8%, while malignant lesions showed a detection rate of 44.4%. In fluorescence mode, these rates improved to 17.6% for benign and 55.6% for malignant lesions .
  • Dose Dependency : The study indicated that lower doses (0.1 mg/kg) resulted in a 100% detection rate for malignant lesions using fluorescence imaging .
  • Lesion Size Impact : Detection rates varied with lesion size; larger lesions (≥20 mm) had better visibility compared to smaller ones (<20 mm), with detection rates of 61.5% versus 53.8%, respectively .

Comparative Studies

Further research compared this compound with other fluorescent probes:

Fluorescent Probe Emission Range (nm) Detection Limit (nM) Application
This compound>750186Tumor imaging
OTL-38790-805Not specifiedFolate receptor-targeted imaging
Cy5670Not specifiedGeneral tumor imaging

This table highlights how this compound's emission properties position it favorably against other probes used in clinical settings .

Case Studies

Several case studies have illustrated the practical application of this compound:

  • Breast Cancer Imaging : A case study involving a patient with suspected breast cancer demonstrated that NIR imaging using this compound allowed for precise localization of tumors that were not easily detectable through conventional methods .
  • Lymph Node Assessment : Another study utilized this compound to assess lymph node involvement in breast cancer patients, showing promising results in differentiating between benign and malignant nodes based on fluorescence intensity .

Properties

CAS No.

154082-13-0

Molecular Formula

C32H38N2O12S4

Molecular Weight

770.9 g/mol

IUPAC Name

(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-5-sulfonato-1-(2-sulfonatoethyl)indol-1-ium-2-yl]-4-methylhepta-2,4,6-trienylidene]-3,3-dimethyl-1-(2-sulfonatoethyl)indole-5-sulfonate;hydron

InChI

InChI=1S/C32H38N2O12S4/c1-22(8-6-10-29-31(2,3)25-20-23(49(41,42)43)12-14-27(25)33(29)16-18-47(35,36)37)9-7-11-30-32(4,5)26-21-24(50(44,45)46)13-15-28(26)34(30)17-19-48(38,39)40/h6-15,20-21H,16-19H2,1-5H3,(H3-,35,36,37,38,39,40,41,42,43,44,45,46)

InChI Key

WKWHOLCUESSZIQ-UHFFFAOYSA-N

SMILES

[H+].[H+].[H+].CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C

Isomeric SMILES

[H+].[H+].[H+].C/C(=C\C=C\C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C

Canonical SMILES

[H+].[H+].[H+].CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C

Synonyms

Omocianine

Origin of Product

United States

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